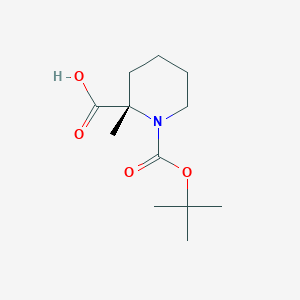

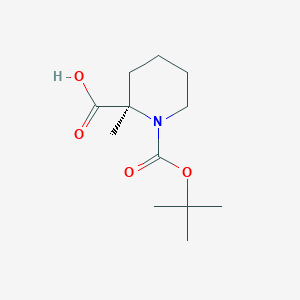

(R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

概要

説明

“®-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Synthesis Analysis

The synthesis of compounds with a tert-butoxycarbonyl group can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . It is more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis

The tert-butoxycarbonyl group has a molecular formula of C5H9O2 . It is a part of the structure of “®-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid”. The unique reactivity pattern of the crowded tert-butyl group is highlighted by its characteristic applications .Chemical Reactions Analysis

The tert-butoxycarbonyl group plays a significant role in the stereoselective synthesis of amines and their derivatives . It is one of the best known chiral auxiliaries and has emerged as the gold standard among many others over the last two decades .科学的研究の応用

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structurally related compounds to (R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, have significant applications in biotechnology and environmental science. For example, they are studied for their inhibitory effects on microbial growth, which is crucial for understanding microbial tolerance and engineering more robust biocatalysts. Jarboe et al. (2013) highlight the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, discussing strategies to enhance microbial resistance and productivity in biotechnological applications Jarboe, L., Royce, L. A., & Liu, P.-h. (2013).

Antioxidant and Microbial Activity of Carboxylic Acids

Natural carboxylic acids derived from plants possess antioxidant, antimicrobial, and cytotoxic activities, which are significant for pharmaceutical and cosmetic industries. Godlewska-Żyłkiewicz et al. (2020) compare various carboxylic acids, revealing that the structural differences among these compounds significantly affect their bioactivity. This research suggests potential applications of structurally complex carboxylic acids, including derivatives of this compound, in developing new antioxidants and antimicrobials Godlewska-Żyłkiewicz, B. et al. (2020).

Application in Drug Synthesis

Levulinic acid, a carboxylic acid, serves as a versatile building block in drug synthesis, indicating the broader applicability of carboxylic acids like this compound in pharmaceutical development. Zhang et al. (2021) review how levulinic acid and its derivatives are used to synthesize value-added chemicals and drugs, showcasing the potential of carboxylic acids in creating cost-effective and cleaner reactions in medicinal chemistry Zhang, M. et al. (2021).

Environmental Impact and Remediation

The reduction of toxic chromium(VI) to less harmful chromium(III) in water bodies can be mediated by carboxylic acids, suggesting an environmental remediation application. Jiang et al. (2019) review the role of carboxylic acids in reducing chromium(VI), highlighting the potential environmental benefits of utilizing compounds like this compound in treating contaminated water and soils Jiang, B. et al. (2019).

作用機序

Target of Action

It’s known that similar compounds have shown antibacterial activities .

Mode of Action

The compound is involved in a mechanism of action of a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This mechanism could be widely applied in the organic syntheses of particular enantiomers .

Biochemical Pathways

The compound is part of a broader class of molecules known as tert-butoxycarbonyl (boc) compounds, which are commonly used in organic chemistry for the protection of amines .

Pharmacokinetics

The compound’s synthesis process using flow microreactor systems has been described as more efficient, versatile, and sustainable compared to the batch .

Result of Action

It’s known that most of the n-tert-butoxycarbonyl-(2r)-arylthiazolidine-(4r)-carboxylic acid derivatives exhibited better antibacterial activities against four bacterial strains than related (2rs)-arylthiazolidine-(4r)-carboxylic acid derivatives .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described. The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .

将来の方向性

The future directions in the research and application of “®-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, potential applications in synthetic organic chemistry, and their roles in the stereoselective synthesis of amines and their derivatives .

特性

IUPAC Name |

(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAXXVZMKUJADB-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101137265 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1415566-32-3 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415566-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol](/img/structure/B3102167.png)